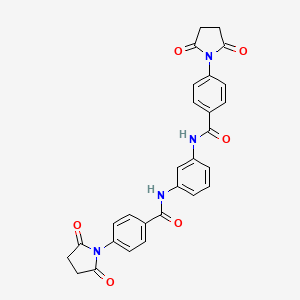

![molecular formula C10H6F3NO2S B2702983 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS No. 1648807-91-3](/img/structure/B2702983.png)

3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

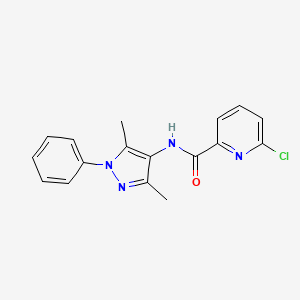

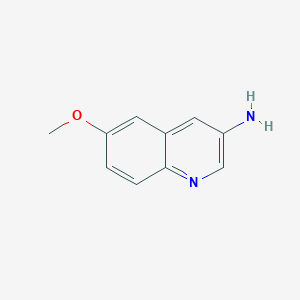

“3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid” is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, can be achieved through various methods. One such method involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C . This process provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains an amino group and a carboxylic acid group, which contribute to its reactivity and potential applications.科学的研究の応用

Synthesis and Derivative Formation

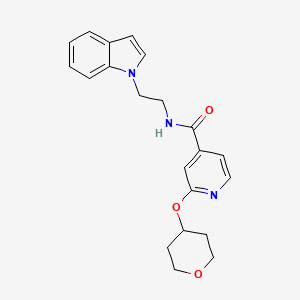

Synthesis and Biological Evaluation 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid derivatives have been explored for their potential anti-inflammatory properties. Specifically, 5-Aminobenzo[b]thiophene-2-carboxylic acid was converted into various C5-substituted benzo[b]thiophenes, demonstrating potent anti-inflammatory activity. This research underlines the therapeutic potential of this compound in the development of anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).

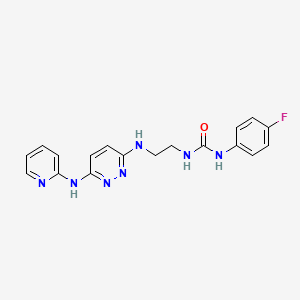

Chemical Transformations and Reactions The nitration of benzo[b]thiophen-2-carboxylic acid, a related compound, has been examined, yielding a mixture of substitution products. This study provides insights into the chemical behavior and possible transformations of benzo[b]thiophene derivatives, which could be relevant for the modification or functionalization of this compound (Cooper & Scrowston, 1971).

Amino Acids and Dehydroamino Acids Synthesis Research has delved into the preparation of novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety, highlighting the compound's potential as a building block in the synthesis of biologically significant molecules. The synthesis involved Michael addition and palladium-catalyzed C−C or C−N cross couplings, showcasing the compound's versatility in organic synthesis (Abreu, Silva, Ferreira, & Queiroz, 2003).

Pharmaceutical Research and Drug Design

Antiarhythmic and Serotonin Antagonist Activities A series of thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This finding indicates the compound's potential role in the design of new therapeutic agents targeting these specific activities (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Benzo[b]thiophene Derivatives Synthesis The study on the synthesis of 2-aryl-3-substituted benzo[b]thiophenes, which are valuable for their use as selective estrogen receptor modulators, suggests a broader application of benzo[b]thiophene derivatives in pharmaceutical research. The presented methodology offers an efficient route to synthesize these compounds, highlighting the significance of benzo[b]thiophene core in drug development (David, Perrin, Pellet-Rostaing, Fournier dit Chabert, & Lemaire, 2005).

特性

IUPAC Name |

3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2S/c11-10(12,13)5-3-1-2-4-6(14)8(9(15)16)17-7(4)5/h1-3H,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBLVGFYRLMNPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one](/img/structure/B2702904.png)

![1-(7-Benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2702907.png)

![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2702913.png)

![3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2702919.png)